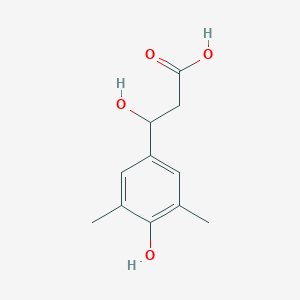

3-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-6-3-8(4-7(2)11(6)15)9(12)5-10(13)14/h3-4,9,12,15H,5H2,1-2H3,(H,13,14) |

InChI Key |

DGPJALYQUSATNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(CC(=O)O)O |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid, also known as a derivative of propanoic acid with a substituted phenolic group, has garnered attention for its potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 194.23 g/mol. Research indicates its promising applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It interacts with various microbial enzymes, inhibiting their function and thereby reducing microbial growth. The specific mechanisms include:

- Inhibition of cell wall synthesis : This leads to increased susceptibility of bacteria to osmotic pressure.

- Disruption of membrane integrity : The compound can integrate into bacterial membranes, causing leakage of essential cellular components.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 3-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid are primarily attributed to its ability to modulate inflammatory pathways. Key findings include:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX-1 and COX-2 enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.

- Reduction of Lipoxygenase Activity : By inhibiting lipoxygenase, the compound decreases the production of leukotrienes, further mitigating inflammatory responses.

Case Studies

- Study on Inflammatory Models : In a controlled study using animal models with induced inflammation, administration of 3-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Antimicrobial Efficacy Testing : A series of in vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.

Comparative Analysis

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | Structure | Known for antioxidant properties |

| 3-(2,4-Dihydroxyphenyl)propanoic acid | Structure | Used as a substrate in biochemical assays |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Structure | Utilized in synthesizing complex organic molecules |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid with key analogs:

Key Observations:

Substituent Effects: Hydrophobicity: The target compound’s 3,5-dimethyl groups enhance hydrophobicity compared to methoxy-substituted analogs like dihydrosinapic acid . Hydrogen Bonding: The β-hydroxy group on the propanoic acid chain distinguishes it from most analogs, enabling unique interactions in enzymatic binding pockets .

Biological Relevance: CYP2C19 inhibitors with similar aryl groups (e.g., (2-methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl) methanone) highlight the importance of substituent topography in enzyme specificity . Cinnamic acid derivatives (e.g., sinapic acid) exhibit α,β-unsaturation, enhancing conjugation and UV absorption, unlike saturated propanoic acids .

Metabolic Pathways: Compounds like 3-(4-hydroxyphenyl)propanoic acid are common dietary metabolites, whereas the target compound is more specialized, reflecting its synthetic and pharmacological applications .

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s solubility is likely lower than dihydrosinapic acid due to reduced polarity from methyl groups .

- Molecular Weight: Higher molecular weight analogs (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid) may exhibit reduced membrane permeability compared to the target compound .

Preparation Methods

Direct Hydroxylation of Phenyl Precursors

One of the most straightforward methods involves starting with a suitably substituted phenyl precursor, such as 4-hydroxy-3,5-dimethylphenyl derivatives, followed by side-chain elongation:

- Step 1: Synthesis of 4-hydroxy-3,5-dimethylphenyl precursors via electrophilic aromatic substitution (EAS), such as methylation or hydroxylation, on commercially available phenols.

- Step 2: Side-chain extension through a Friedel–Crafts acylation or alkylation to introduce the appropriate chain, typically using acyl chlorides or alkyl halides under Lewis acid catalysis.

- Step 3: Conversion of the side chain to the corresponding carboxylic acid via oxidation or hydrolysis.

Esterification and Hydrolysis Approach

A prevalent method involves initial esterification of phenolic compounds, followed by hydrolysis to obtain the free acid:

- Step 1: Esterification of 4-hydroxy-3,5-dimethylphenol with a suitable reagent such as ethyl chloroformate or methyl iodide under basic conditions to produce methyl or ethyl esters.

- Step 2: Side-chain elongation through a Wittig or Horner–Wadsworth–Emmons (HWE) reaction to introduce the propenoic acid moiety.

- Step 3: Hydrolysis of the ester group under acidic or basic conditions yields the target acid.

Cross-Coupling Reactions

Modern synthetic strategies utilize cross-coupling reactions such as Suzuki or Heck reactions:

- Step 1: Prepare halogenated phenyl derivatives (e.g., bromides or iodides) from 4-hydroxy-3,5-dimethylphenol.

- Step 2: Couple with alkenyl or acyl partners containing the desired side chain using palladium-catalyzed reactions.

- Step 3: Hydrolyze or oxidize the resulting intermediates to form the free acid.

Key Reaction Conditions and Catalysts

| Reaction Type | Reagents | Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Esterification | Alcohols (e.g., methanol) | Acid catalysts (e.g., sulfuric acid) | Reflux | Produces methyl esters |

| Hydrolysis | Acid or base | - | Reflux | Converts esters to acids |

| Friedel–Crafts acylation | Acyl chlorides | AlCl₃ | 0–25°C | Side-chain introduction |

| Cross-coupling | Halogenated phenyl derivatives | Pd catalysts | Reflux under inert atmosphere | Side-chain extension |

Q & A

Q. Basic

- Structural Analysis : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 80–90°C) and decomposition profiles .

- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, critical for understanding intermolecular interactions .

How do researchers resolve discrepancies in reported bioactivity data across studies?

Advanced

Contradictions often arise from variations in experimental design:

- Concentration Effects : Bioactivity (e.g., amyloid-β inhibition) may vary with dose (e.g., 100 µM vs. 500 nM). Dose-response curves and IC₅₀ calculations standardize comparisons .

- Assay Conditions : Differences in solvent (DMSO vs. PBS) or cell models (RAW 264.7 osteoclasts vs. primary cells) require normalization. Meta-analyses using standardized protocols (e.g., OECD guidelines) mitigate variability .

What experimental strategies assess the compound’s metabolic pathways in biological systems?

Q. Methodological

- In Vitro Models : Incubate with liver microsomes or gut microbiota (e.g., Lactobacillus spp.) to identify metabolites via LC-MS/MS .

- Isotope Labeling : Use ¹³C-labeled compounds to track metabolic fate in rodent models.

- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

How do structural modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity?

Advanced

Comparative SAR studies using analogs (e.g., 3-(3-ethoxy-4-hydroxyphenyl)propanoic acid vs. the target compound) reveal substituent effects:

- Electron-Donating Groups : Methoxy groups enhance antioxidant capacity by stabilizing phenolic radicals.

- Hydrophobicity : Ethoxy substitutions increase membrane permeability, improving bioavailability in neuroprotective assays (e.g., Aβ42 aggregation inhibition) .

What protocols ensure stability during solubility testing and solution preparation?

Q. Methodological

- Solvent Selection : Prepare stock solutions in DMSO (1 mg/mL) with inert gas purging to prevent oxidation. Avoid aqueous storage >24 hours to prevent hydrolysis .

- Buffered Systems : Use PBS (pH 7.4) for biological assays, with solubility validated via dynamic light scattering (DLS) to detect aggregation .

How can researchers design controlled experiments to evaluate osteoclast inhibition?

Q. Advanced

- Cell Models : Differentiate RAW 264.7 macrophages with RANKL (50 ng/mL) for 7 days.

- Resorption Assays : Use hydroxyapatite-coated plates; quantify pits via toluidine blue staining or fluorescence (e.g., Alexa Fluor 488 conjugate).

- Dose Optimization : Test 0.1–10 µg/mL ranges, with alendronate as a positive control .

What strategies validate the compound’s role in oxidative stress mitigation?

Q. Methodological

- In Vitro ROS Scavenging : Use DCFH-DA fluorescence in H₂O₂-treated erythrocytes.

- Enzyme Activity : Measure catalase (CAT) and superoxide dismutase (SOD) levels via spectrophotometry (e.g., CAT at 240 nm, SOD via nitroblue tetrazolium assay) .

- Lipid Peroxidation : Quantify malondialdehyde (MDA) with thiobarbituric acid reactive substances (TBARS) assay .

How are molecular docking studies applied to predict enzyme interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.